molecular formula C17H23N3O B170771 1-Benzyl-4-morpholinopiperidine-4-carbonitrile CAS No. 13801-04-2

1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Cat. No. B170771
Key on ui cas rn: 13801-04-2
M. Wt: 285.4 g/mol
InChI Key: HIEYIMKYHGUDPE-UHFFFAOYSA-N
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Patent
US06710042B2

Procedure details

2.5 ml of morpholine and then 5.1 g of Na2S2O5 are added to a mixture of 5 g of 1-benzylpiperid-4-one and 1.9 g of potassium cyanide in 50 ml of an EtOH/water mixture (50/50; v/v) and the resulting mixture is heated at 60° C. for 2 hours. A further 2.5 ml of morpholine are added and the reaction mixture is stirred overnight at RT. Water is added and the crystalline product formed is filtered off to give 5.5 g of the expected product.
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]([N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C-:21]#[N:22].[K+].O>CCO.O>[CH2:7]([N:14]1[CH2:19][CH2:18][C:17]([C:21]#[N:22])([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Na2S2O5
Quantity
5.1 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
EtOH water
Quantity
50 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystalline product formed
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(N1CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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